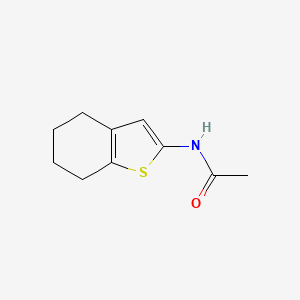

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

説明

“N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” is a derivative of 4,5,6,7-tetrahydro-1-benzothiophene . It belongs to the class of benzamides . It has been used in the synthesis of pyridine, pyrazole, and thiazole derivatives .

Synthesis Analysis

The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gives oxobutanamide derivatives . A new series of thiophene derivatives has been synthesized by incorporating a variety of ring systems such as pyridine, thiazole, and thiophene at position 2 of the benzothiophene ring and either cyano or ethyl carboxylate group at position 3 .Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents was studied to afford new heterocyclic derivatives . The specific chemical reactions involving “N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” are not detailed in the search results.科学的研究の応用

Synthesis of Biologically Active Compounds

This compound has been used in the synthesis of biologically active compounds . The cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Anti-microbial Applications

The compound has been synthesized and screened for its anti-microbial properties . The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile nucleus, which is part of this compound, is a fertile source of bioactivity in the area of drug discovery .

Cytotoxicity

The compound has been used in research related to cytotoxicity . It has been tested against three human tumor cells lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and human glioblastoma (SF-268) .

Drug Discovery

The compound is part of Enamine’s REAL Space, a vast catalog of commercially available molecules for drug discovery . The latest version of Enamine’s REAL Space, released in February 2024, features billions of virtual products based on on-stock reagents and building blocks, as well as defined chemical rules to combine them .

Hypoxia-Responsive Prodrug Application

The compound has been used in a hypoxia-activated prodrug application using a caged staurosporine molecule as a proof-of-principle .

Organic Synthesis

It is an important raw material and intermediate used in organic synthesis . It is used in pharmaceuticals, agrochemicals, and dyestuffs .

将来の方向性

The future research directions could involve further studies on the variation of substitution at positions 2 and 3 of the tetrahydro-1-benzothiophene nucleus . The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of good anticancer agents .

作用機序

Target of Action

Similar compounds have been found to inhibit certain enzymes such as jnk3 , and bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.

Mode of Action

It’s known that enamines, a class of compounds to which this compound belongs, act as nucleophiles in a fashion similar to enolates . They can react with electrophiles to form iminium salts, which can then be hydrolyzed to reform aldehydes or ketones .

Biochemical Pathways

Inhibition of enzymes like jnk3 could potentially impact the jnk signaling pathway, which is involved in various cellular processes including inflammation, apoptosis, and cell differentiation .

Result of Action

Similar compounds have shown inhibitory effects towards tumor cell lines , suggesting potential anticancer activity.

特性

IUPAC Name |

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLNLGZBUXXBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(S1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234726 | |

| Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | |

CAS RN |

14770-80-0 | |

| Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)

![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)

![1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B6496460.png)

![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)

![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)

![4-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}amino)benzene-1-sulfonamide](/img/structure/B6496478.png)

![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile](/img/structure/B6496494.png)

![1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496511.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6496517.png)

![1-(2,4-dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496522.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)